molecular formula C18H12F3NO B1304120 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 476472-22-7

2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Cat. No. B1304120
M. Wt: 315.3 g/mol
InChI Key: OSEATGPRADZRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, including anti-HIV, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes can lead to the formation of quinolin-8-ols, which are related to the quinoline core of the compound . Additionally, novel chemistries have been developed to synthesize a range of 2-(aryl or heteroaryl)quinolin-4-amines, demonstrating the versatility in the synthetic approaches for quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified with various substituents to alter its properties. For example, the introduction of a trifluoromethyl group can significantly affect the electronic distribution and reactivity of the molecule . The structure-activity relationship analyses provide insights into how different substitutions on the quinoline core can influence biological activity .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, which are essential for their biological activities. For instance, the formation of oxime derivatives from ketones has been shown to impact the anti-inflammatory activity of quinoline compounds . Moreover, the introduction of anilino groups and the formation of furo[2,3-b]quinoline derivatives have been associated with antiproliferative effects against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, bioavailability, and cytotoxicity, are crucial for their therapeutic potential. For example, the hydrochloride salt of a 4-anilinofuro[2,3-b]quinoline derivative exhibited excellent water solubility and high oral bioavailability, which are desirable properties for drug development . The spectroscopic properties of quinoline derivatives can also be influenced by their structure and the environment, as seen in the study of 3-amino-substituted-thieno[2,3-b]quinoline derivatives .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including structures similar to 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, have been extensively studied for their anticorrosive properties. These compounds are known to effectively inhibit metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to their high electron density, which facilitates strong adsorption on metal surfaces. Quinoline derivatives containing polar substituents such as hydroxyl, methoxy, amino, and nitro groups are particularly effective, demonstrating reasonable efficacy in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).

Biological Activities and Drug Development

Quinoline and its derivatives are pivotal in medicinal chemistry due to their significant biological activities. Historically, quinine, one of the most famous quinoline alkaloids, has played a crucial role in antimalarial drug development. Over the years, numerous quinoline and quinazoline alkaloids have been isolated, many of which possess notable bioactivities, including antitumor, antibacterial, antifungal, and antiviral effects. These compounds and their analogs are continuously being explored for new drug development, providing insights into the discovery of new therapeutic agents (Shang et al., 2018).

Optoelectronic Materials

Quinazolines and pyrimidines, related to quinoline structures, have been explored for their applications in optoelectronic materials. Research has shown that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the versatility of quinoline derivatives in the field of material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Degradation

The environmental impact and degradation of quinoline compounds have also been a subject of study. Due to the complexity of quinoline's bicyclic fused structure and its resistance to natural decomposition, significant research efforts have focused on developing efficient technologies for its degradation. These studies aim to improve the degradation efficiency of quinoline compounds, thereby mitigating their impact on human health and the ecological environment (Luo et al., 2020).

properties

IUPAC Name

2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEATGPRADZRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382364
Record name 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone

CAS RN

476472-22-7
Record name 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 476472-22-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.